tert-Butyl 3-aminopropanoate hydrochloride
Description
tert-Butyl 3-aminopropanoate hydrochloride (CAS 58620-93-2) is a protected amino acid derivative widely utilized as a building block in pharmaceutical and agrochemical synthesis. Its molecular formula is C₇H₁₆ClNO₂, with a molecular weight of 181.66 g/mol . The tert-butyl ester group enhances solubility in organic solvents and stabilizes the compound during synthetic processes, while the primary amine enables diverse functionalization. This compound is critical in peptide synthesis, drug intermediate preparation, and as a reagent for introducing β-alanine derivatives into complex molecules .
Properties
IUPAC Name |
tert-butyl 3-aminopropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-7(2,3)10-6(9)4-5-8;/h4-5,8H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMTZTVJNZKUNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30585057 | |
| Record name | tert-Butyl beta-alaninate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58620-93-2 | |
| Record name | tert-Butyl beta-alaninate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | H-Beta-Ala-OtBu hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Esterification of 3-Aminopropanoic Acid
In the first step, 3-aminopropanoic acid reacts with tert-butyl alcohol in the presence of an acid catalyst. Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) is typically employed at concentrations of 5–10 mol% relative to the substrate. The reaction proceeds under reflux in anhydrous dichloromethane or toluene for 12–24 hours, achieving conversions of 85–92%. The tert-butyl group’s steric bulk necessitates prolonged reaction times to ensure complete esterification of the amino acid’s carboxylic acid group.
Hydrochloride Salt Formation
The intermediate tert-butyl 3-aminopropanoate is treated with gaseous hydrogen chloride (HCl) in diethyl ether or ethyl acetate to precipitate the hydrochloride salt. This step achieves near-quantitative yields (98–99%) due to the high solubility of the free base in polar aprotic solvents. Excess HCl is removed under reduced pressure, and the product is recrystallized from ethanol or methanol to obtain white crystalline solids with >99% purity.
Table 1: Laboratory-Scale Reaction Parameters
| Parameter | Value/Detail |
|---|---|
| Substrate Ratio | 1:1.2 (3-aminopropanoic acid : t-BuOH) |
| Catalyst | H₂SO₄ (5–10 mol%) or PTSA (5 mol%) |
| Solvent | Dichloromethane or toluene |
| Temperature | Reflux (40–110°C) |
| Reaction Time | 12–24 hours |
| Salt Formation Solvent | Diethyl ether or ethyl acetate |
| Final Yield | 78–85% (over two steps) |
Industrial-Scale Production Using Isobutylene Gas
A patented industrial method bypasses tert-butyl alcohol by employing isobutylene gas as the alkylating agent, significantly reducing costs and improving scalability.
Gas-Phase Alkylation
In this one-pot process, 3-aminopropanoic acid is suspended in dichloromethane or dioxane with silica-supported sulfuric acid (H₂SO₄-SiO₂) or PTSA as the catalyst. Isobutylene gas is introduced under pressure (2–3 bar) at 10–35°C for 4–8 days, achieving direct esterification and concurrent hydrochloride salt formation. The silica support facilitates catalyst recovery, enabling reuse for up to five cycles without significant activity loss.
Workup and Purification
Post-reaction, the mixture is washed sequentially with 10% sodium bicarbonate, water, and brine to neutralize residual acid and remove byproducts. The organic layer is concentrated under vacuum, yielding the hydrochloride salt with 88–92% purity. Further recrystallization from acetone or tert-butyl methyl ether (TBME) elevates purity to >99.5%.
Table 2: Industrial Process Advantages
Critical Analysis of Methodologies
Yield and Purity Considerations
The laboratory method’s reliance on tert-butyl alcohol limits scalability due to stoichiometric excess requirements and solvent volume. However, it offers superior control over reaction parameters, making it ideal for small-scale pharmaceutical applications. In contrast, the industrial process achieves higher space-time yields (0.5–1.2 kg/L/day) but requires specialized equipment for handling pressurized isobutylene.
Emerging Techniques and Optimization
Recent advances focus on enzymatic esterification and solvent-free mechanochemical synthesis, though these remain experimental. Lipase-catalyzed reactions in ionic liquids have achieved 45–50% yields but require further development to match traditional methods’ efficiency .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-aminopropanoate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Acid Catalysts: Used in esterification reactions to facilitate the formation of the ester bond.
Hydrochloric Acid: Used to convert the ester into its hydrochloride salt.
Nucleophiles: Such as amines or alcohols, used in substitution reactions.
Major Products Formed
3-Aminopropanoic Acid: Formed through the hydrolysis of the ester bond.
tert-Butyl Alcohol: Another product of the hydrolysis reaction.
Scientific Research Applications
Chemistry
- Intermediate in Organic Synthesis : The compound serves as a crucial intermediate in the synthesis of various organic compounds, facilitating the development of new materials and chemicals.
Biology
- Biochemical Pathways : It is employed in proteomics research to study enzyme reactions and biochemical pathways. Its unique structure allows it to interact with proteins and other biomolecules effectively.
Medicine
- Antibacterial Activity : Recent studies have shown that tert-butyl 3-aminopropanoate hydrochloride exhibits significant antibacterial activity against pathogens like Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) against MRSA ranged from 6.1 to 13.4 µM, indicating its potential as a scaffold for developing new antibiotics .
- Anticancer Properties : Preliminary in vitro studies suggest that this compound may induce apoptosis in cancer cells by activating specific signaling pathways related to cell cycle regulation. This warrants further exploration into its use as an anticancer agent .
Industry
- Production of Specialty Chemicals : The compound is utilized in the manufacturing of specialty chemicals and materials, leveraging its unique chemical properties for various industrial applications.
Antibacterial Activity Study
In a study published in MDPI, researchers evaluated various alkylamine-linked compounds against bacterial strains. The findings highlighted that certain derivatives of tert-butyl 3-aminopropanoate showed promising results against MRSA, reinforcing its potential as a basis for new antibacterial agents .
In Vitro Studies on Cancer Cells
A series of experiments demonstrated that this compound could activate apoptosis pathways in cancer cell lines. These findings are crucial as they suggest a potential therapeutic application in oncology .
Mechanism of Action
The mechanism of action of tert-Butyl 3-aminopropanoate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, influencing their activity . The ester moiety can undergo hydrolysis, releasing active intermediates that participate in further biochemical reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare tert-butyl 3-aminopropanoate hydrochloride with analogous compounds, emphasizing structural differences, physicochemical properties, and applications.
Table 1: Key Properties of this compound and Analogues
Structural and Functional Differences
Backbone Modifications: The linear propanoate backbone of this compound allows straightforward functionalization, making it ideal for peptide coupling . In contrast, methyl-branched analogues (e.g., 1909335-94-9) exhibit enhanced steric protection of the amine, reducing side reactions in multi-step syntheses . The 2,2-dimethyl variant (1443981-80-3) introduces significant steric hindrance, limiting reactivity but enabling selective modifications in polymer chemistry .
Substituent Effects: The bromophenyl group in 1956436-14-8 provides a handle for cross-coupling reactions (e.g., Suzuki-Miyaura), critical for aromatic drug scaffolds . Chiral centers in compounds like (3S)-3-amino-5-methylhexanoate (CAS N/A) are essential for enantioselective synthesis of bioactive molecules .
Physicochemical Properties :
- Solubility : Linear derivatives (e.g., 58620-93-2) are more water-soluble due to reduced hydrophobicity, whereas methylated analogues (e.g., 1909335-94-9) favor organic phases .
- Stability : The tert-butyl group in all variants protects against hydrolysis under acidic conditions, a key advantage in prolonged syntheses .
Biological Activity
tert-Butyl 3-aminopropanoate hydrochloride, with the chemical formula C₇H₁₅ClN₂O₂ and CAS number 15231-41-1, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.
- Molecular Weight : 145.20 g/mol
- Boiling Point : Not available
- Log P (octanol-water partition coefficient) : 0.79, indicating moderate lipophilicity which suggests good membrane permeability .
- Hydrogen Bonding : The compound has three hydrogen bond acceptors and one hydrogen bond donor, which may influence its interaction with biological targets .
Antimicrobial Properties
Recent studies have shown that this compound exhibits significant antibacterial activity. A series of amine-linked analogues were synthesized and tested against various microorganisms, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that compounds with similar structures to tert-butyl 3-aminopropanoate demonstrated variable levels of activity, suggesting a potential for development into new antibacterial agents .
The biological activity of this compound can be attributed to its ability to disrupt cellular processes in target organisms. For instance, the compound may interfere with protein synthesis or cell wall integrity in bacteria, leading to cell death. Further research is needed to elucidate the specific molecular targets and pathways involved.
Study on Antibacterial Activity
In a study published in MDPI, researchers evaluated the efficacy of various alkylamine-linked compounds against bacterial strains. The findings highlighted that certain derivatives of tert-butyl 3-aminopropanoate showed promising results against MRSA with minimum inhibitory concentrations (MICs) ranging from 6.1 to 13.4 µM . This underscores the compound's potential as a scaffold for developing new antibiotics.
In Vitro Studies on Cancer Cells
Another area of investigation involves the effects of this compound on cancer cell lines. Preliminary in vitro studies suggest that this compound may induce apoptosis in cancer cells by activating specific signaling pathways related to cell cycle regulation. These findings warrant further exploration into its use as an anticancer agent.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₅ClN₂O₂ |
| Molecular Weight | 145.20 g/mol |
| Log P | 0.79 |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 1 |
| Antimicrobial Activity (MIC) | 6.1 - 13.4 µM against MRSA |
Q & A
Basic: What are the recommended handling and storage protocols for tert-Butyl 3-aminopropanoate hydrochloride to ensure stability and safety?
Answer:
- Handling: Avoid skin/eye contact by wearing nitrile gloves, lab coats, and safety goggles. Use in a well-ventilated fume hood to minimize inhalation risks. Prevent electrostatic discharge by grounding equipment .
- Storage: Keep the compound in a tightly sealed container under dry, inert conditions (e.g., nitrogen atmosphere). Store at 2–8°C in a desiccator to prevent hydrolysis or degradation. Ensure the storage area is away from ignition sources and oxidizing agents .
Basic: What synthetic routes are commonly employed to prepare this compound?
Answer:
- Esterification via tert-Butyl Chloride: React 3-aminopropanoic acid with tert-butyl chloride in dichloromethane (DCM) under basic conditions (e.g., NaHCO₃). The reaction typically proceeds at 0°C for 16 hours, followed by extraction and purification via flash chromatography .
- Catalytic tert-Butylation: Use bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a catalyst in DCM to enhance esterification efficiency. This method achieves ~76% yield for analogous tert-butyl esters under mild conditions (0°C, 16h) .
Advanced: How can reaction conditions be optimized to improve the yield of this compound during esterification?
Answer:
- Catalyst Selection: Tf₂NH increases protonation of the carboxylic acid, accelerating tert-butyl group transfer. Alternative catalysts (e.g., H₂SO₄) may lead to side reactions with the amino group .
- Solvent and Temperature: Use anhydrous DCM at 0°C to minimize racemization or decomposition. Elevated temperatures reduce selectivity for the tert-butyl ester .
- Workup: Quench the reaction with saturated NaHCO₃ to neutralize excess acid, followed by rapid extraction to isolate the product before purification via silica gel chromatography .
Advanced: What analytical techniques are most effective for characterizing this compound and ensuring its purity?
Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms the tert-butyl group (δ ~1.2 ppm for 9H) and the ester/amine proton environments. Compare with reference spectra for stereochemical validation .
- HPLC-MS: Reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% TFA) resolves impurities. Mass spectrometry (ESI+) verifies the molecular ion ([M+H]⁺ = 194.7) and fragmentation patterns .
- Elemental Analysis: Validate Cl⁻ content (~16.4%) via titration or ion chromatography to confirm hydrochloride stoichiometry .
Advanced: How does the tert-butyl group influence the solubility and reactivity of 3-aminopropanoate hydrochloride in various solvents?
Answer:
- Solubility: The tert-butyl group enhances lipophilicity, making the compound soluble in non-polar solvents (e.g., DCM, THF) but poorly soluble in water. Compare with the ethyl ester analog (CAS 4244-84-2), which is more hydrophilic .
- Reactivity: Steric hindrance from the tert-butyl group reduces nucleophilic attack at the ester carbonyl, improving stability under basic conditions. However, the amino group remains reactive, necessitating protection during multi-step syntheses .
Basic: What are the critical first-aid measures in case of accidental exposure to this compound during laboratory procedures?
Answer:
- Inhalation: Immediately move to fresh air; seek medical attention if respiratory distress occurs .
- Skin/Eye Contact: Rinse with copious water for ≥15 minutes. Remove contaminated clothing and use emergency eye wash stations .
- Ingestion: Rinse mouth with water; do not induce vomiting. Provide SDS to medical personnel .
Advanced: What strategies can be employed to resolve contradictions in reported synthetic yields for this compound across different studies?
Answer:
- Systematic Parameter Screening: Use Design of Experiments (DoE) to test variables (catalyst loading, solvent polarity, temperature). For example, Tf₂NH concentration (0.5–2 mol%) in DCM shows a nonlinear yield relationship .
- Byproduct Analysis: Identify side products (e.g., tert-butyl alcohol from hydrolysis) via GC-MS to adjust reaction conditions (e.g., stricter anhydrous protocols) .
- Cross-Validation: Compare synthetic routes (e.g., tert-butyl chloride vs. Tf₂NH methods) to isolate yield-limiting steps .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
